Trifluoroacetyloxydimethylsulfonium

Overview

Description

Trifluoroacetyloxydimethylsulfonium (TAD) is a chemical compound that has gained significant attention in the field of organic chemistry. It is a versatile reagent that can be used for a variety of chemical reactions, including the synthesis of complex molecules. TAD has been extensively studied for its unique properties and potential applications in scientific research.

Scientific Research Applications

Catalyst in Acylation Reactions

Trifluoroacetyloxydimethylsulfonium, akin to Scandium trifluoromethanesulfonate (triflate), is utilized as a highly effective Lewis acid catalyst in acylation reactions. Such catalysts significantly enhance the acylation of alcohols with acid anhydrides and are particularly effective for selective macrolactonization in the synthesis of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Facilitating Cross-Coupling Reactions

Trifluoroacetyloxydimethylsulfonium compounds are instrumental in facilitating cross-coupling reactions. Their application in reactions like the Heck reaction, where they offer superior regio- and diastereoselectivity compared to halides, is a noteworthy aspect. Their role in palladium-catalyzed carbon monoxide insertion leading to esters or amides is also significant in natural product synthesis (Ritter, 1993).

Enhancing Molecular Dynamics Studies

In molecular dynamics studies, trifluoroacetyloxydimethylsulfonium related compounds have been employed to understand the thermodynamic and transport properties of ionic liquids. These studies involve determining self-diffusivities and activation energies for diffusion, thereby offering insights into the behavior of ionic liquids at the molecular level (Cadena et al., 2006).

Use in Sonogashira Reactions

Trifluoroacetyloxydimethylsulfonium and related compounds serve as cross-coupling participants in Sonogashira reactions. These reactions typically involve terminal alkynes reacting with sulfonium triflate at room temperature under Pd- and Cu-cocatalysis, yielding high-yield arylalkynes (Tian et al., 2017).

Synthesis of α‐Aminonitriles

Compounds related to trifluoroacetyloxydimethylsulfonium, like Praseodymium trifluoromethylsulfonate (triflate), have been identified as efficient and recyclable catalysts in the synthesis of α‐aminonitriles. This synthesis involves a one-pot, three-component condensation at room temperature (De & Gibbs, 2005).

In Synthesis of Polysulfates and Polysulfonates

Bifluoride-catalyzed sulfur(VI) fluoride exchange reactions, involving compounds related to trifluoroacetyloxydimethylsulfonium, have been employed for the synthesis of polysulfates and polysulfonates. These compounds exhibit remarkable mechanical properties and are valuable in engineering polymers (Gao et al., 2017).

Facilitating Friedel-Crafts Reactions

Gallium(III) trifluoromethanesulfonate, related to trifluoroacetyloxydimethylsulfonium, is used in Friedel-Crafts reactions. Its water-tolerant nature and reusability make it an efficient catalyst for various alkylation and acylation reactions (Prakash et al., 2003).

properties

IUPAC Name |

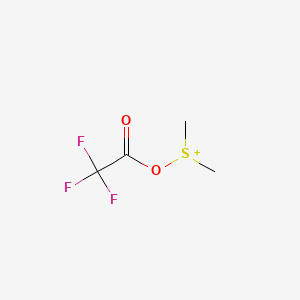

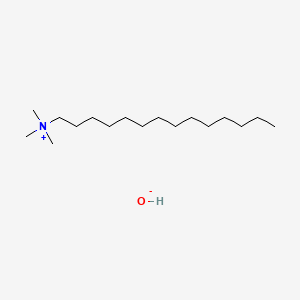

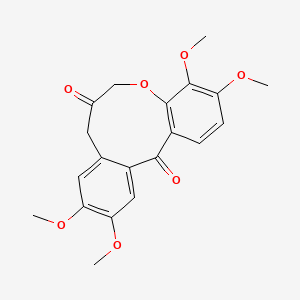

dimethyl-(2,2,2-trifluoroacetyl)oxysulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3O2S/c1-10(2)9-3(8)4(5,6)7/h1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWUVJIIYDDJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3O2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206436 | |

| Record name | Trifluoroacetyloxydimethylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoroacetyloxydimethylsulfonium | |

CAS RN |

57738-65-5 | |

| Record name | Trifluoroacetyloxydimethylsulfonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057738655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetyloxydimethylsulfonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)

![N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230325.png)

![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)

![2-[3-Oxo-2-[5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1230336.png)

![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)